molecular formula C59H86N6O16 B12428233 VCP-Eribulin

VCP-Eribulin

Cat. No.: B12428233
M. Wt: 1135.3 g/mol
InChI Key: XCLFUZYIXJRPRL-BGSXXLFGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCP-Eribulin involves the conjugation of Eribulin with a VCP linker. Eribulin itself is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai . The synthetic route for Eribulin includes the construction of cyclic ether structural motifs and a modified intramolecular cyclization reaction between alkyl iodide and aldehyde functionalities .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of Eribulin followed by its conjugation with the VCP linker. The process requires stringent reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

VCP-Eribulin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

VCP-Eribulin exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates. This results in G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators such as Bcl-2 .

Properties

Molecular Formula

C59H86N6O16

Molecular Weight

1135.3 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate

InChI

InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1

InChI Key

XCLFUZYIXJRPRL-BGSXXLFGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O

Origin of Product

United States

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